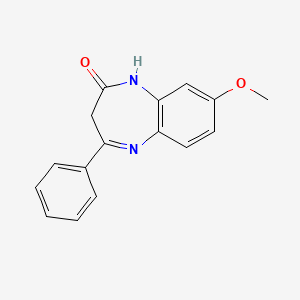

8-Methoxy-4-phenyl-2,3-dihydro-1h-1,5-benzodiazepin-2-one

CAS No.:

Cat. No.: VC14531932

Molecular Formula: C16H14N2O2

Molecular Weight: 266.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H14N2O2 |

|---|---|

| Molecular Weight | 266.29 g/mol |

| IUPAC Name | 8-methoxy-4-phenyl-1,3-dihydro-1,5-benzodiazepin-2-one |

| Standard InChI | InChI=1S/C16H14N2O2/c1-20-12-7-8-13-15(9-12)18-16(19)10-14(17-13)11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,18,19) |

| Standard InChI Key | QETBUEAWBCRBJW-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC2=C(C=C1)N=C(CC(=O)N2)C3=CC=CC=C3 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The molecular formula of 8-Methoxy-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one is C₁₆H₁₄N₂O₂, with a molar mass of 266.29 g/mol. Its IUPAC name, 8-methoxy-4-phenyl-1,3-dihydro-1,5-benzodiazepin-2-one, reflects the methoxy group at position 8 and the phenyl ring at position 4. The canonical SMILES representation (COC1=CC2=C(C=C1)N=C(CC(=O)N2)C3=CC=CC=C3) delineates the diazepine ring fused to the methoxy-substituted benzene and the pendant phenyl group.

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄N₂O₂ |

| Molecular Weight | 266.29 g/mol |

| IUPAC Name | 8-methoxy-4-phenyl-1,3-dihydro-1,5-benzodiazepin-2-one |

| Canonical SMILES | COC1=CC2=C(C=C1)N=C(CC(=O)N2)C3=CC=CC=C3 |

| InChI Key | QETBUEAWBCRBJW-UHFFFAOYSA-N |

Synthetic Pathways

The synthesis of 1,5-benzodiazepine derivatives typically involves condensation reactions between 1,2-phenylenediamines and β-keto esters or related carbonyl compounds . For 8-methoxy variants, a strategic approach involves introducing the methoxy group early in the synthesis. In a representative protocol, 1,2-phenylenediamine undergoes condensation with ethyl benzoyl acetate in xylene under reflux, yielding the benzodiazepine core . Subsequent alkylation or methoxylation steps introduce substituents at specific positions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume